Methyl 5-nitrobiphenyl-2-carboxylate
Description
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
methyl 4-nitro-2-phenylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-8-7-11(15(17)18)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
BJQNGDRAUKDTNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitrobiphenyl-2-carboxylate typically involves the esterification of 2-Phenyl-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitrobiphenyl-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-Phenyl-4-nitrobenzoic acid and methanol.
Reduction: 2-Phenyl-4-aminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-nitrobiphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 5-nitrobiphenyl-2-carboxylate depends on the specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity .
Comparison with Similar Compounds
Core Structure Differences
- Biphenyl vs. Thiophene-based esters (e.g., CAS 20699-86-9) benefit from sulfur’s electron-donating effects, increasing reactivity in electrophilic substitutions .
- Nitro Group Position : In Methyl 5-Methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8), the nitro group at the 4-position adjacent to the ester creates steric and electronic effects distinct from the 5-nitro substitution in the target compound .
Substituent Effects
- Electron-Withdrawing Groups : Nitro groups reduce electron density at the aromatic ring, stabilizing intermediates in nucleophilic substitution reactions. Chloro substituents (e.g., CAS 89640-03-9) further enhance this effect .
- Electron-Donating Groups: Amino-substituted analogs (e.g., CAS 14597-58-1) exhibit lower thermal stability due to increased susceptibility to oxidation .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for Methyl 5-nitrobiphenyl-2-carboxylate to ensure experimental reproducibility?
- Answer: Store the compound in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) at temperatures between -20°C and 4°C to prevent hydrolysis or photodegradation. Avoid prolonged exposure to moisture by using desiccants. Handle with nitrile gloves and protective eyewear in a fume hood to minimize inhalation risks. Regularly verify stability via HPLC or TLC to detect degradation products .
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction yields be optimized?
- Answer: The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between methyl 2-bromobenzoate derivatives and 5-nitrophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a solvent system like DMF/H₂O. Yields can be enhanced by optimizing reaction parameters:
- Catalyst loading : 2-5 mol% Pd.
- Temperature : 80-100°C under reflux.
- Solvent polarity : Mixed solvents improve boronic acid solubility.
Continuous flow reactors may further increase efficiency and scalability by ensuring precise temperature control and reduced side reactions .
Advanced Research Questions
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Answer: Use 2D NMR (HSQC, HMBC) to confirm connectivity between the biphenyl and nitro groups. X-ray crystallography provides definitive proof of molecular geometry, particularly for distinguishing regioisomers. For purity assessment, high-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
Q. What strategies address contradictions in reported biological activities of this compound analogs?
- Answer:
- Systematic SAR Studies : Vary substituents (e.g., nitro position, ester groups) while maintaining consistent assay conditions (e.g., cell lines, incubation time).
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to confirm target specificity.
- Meta-Analysis : Account for variables like compound purity (>95% by LC-MS) and solvent effects (e.g., DMSO cytotoxicity thresholds). Contradictions often arise from impurities or divergent experimental setups .
Q. How do electronic effects of the nitro group influence the reactivity of this compound in further functionalization?
- Answer: The nitro group’s electron-withdrawing nature deactivates the biphenyl ring, directing electrophilic substitution to the meta position. Quantify electronic effects using Hammett substituent constants (σ) or DFT calculations (e.g., Fukui indices). Experimentally, compare nitration vs. halogenation kinetics under controlled conditions. For example, bromination at 60°C in acetic acid yields mono-substituted products, confirmed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
